molecular formula C21H32O2 B7788564 17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B7788564
M. Wt: 316.5 g/mol
InChI Key: RWBRUCCWZPSBFC-UHFFFAOYSA-N
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Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthren-3-one core, a hallmark of many bioactive steroids. The structural uniqueness lies in the substitution at position 17, where a 1-hydroxyethyl group (-CH₂CH₂OH) is appended. This modification enhances polarity compared to unmodified steroids, influencing solubility and receptor interactions . The compound is closely related to synthetic steroids like exemestane (a 6-methylene derivative) and shares the IUPAC nomenclature framework of androstane-based molecules .

Properties

IUPAC Name

17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBRUCCWZPSBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861823
Record name 20-Hydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-14-2, 145-15-3
Record name 20.alpha.-Progerol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68630
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (20R)-20-hydroxypregn-4-en-3-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.137
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Preparation Methods

Starting Material Preparation

5α-Dihydrotestosterone (DHT, 15a ) serves as the precursor. Oxidation of DHT’s C17 alcohol to a ketone yields 17-keto-DHT (15b ), facilitated by tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO).

Hydroxyethyl Group Installation

Reaction Conditions :

  • Grignard Reagent : Ethylmagnesium bromide (3.0 M in Et₂O)

  • Solvent : Anhydrous THF, −78°C → room temperature (16 h)

  • Work-up : Quench with saturated NH₄Cl, extract with EtOAc

The Grignard reagent adds to the C17 ketone, forming a tertiary alcohol. Subsequent oxidation of the ethyl group’s terminal carbon to a hydroxyl group is achieved using pyridinium chlorochromate (PCC) in dichloromethane.

Yield : 68–72% over two steps
Stereochemical Outcome : The bulky C18 methyl group directs Grignard addition to the β-face, yielding the 17β-hydroxyethyl configuration.

Synthetic Route 2: Epoxide Ring-Opening Strategy

Epoxide Formation

The C16–C17 double bond in Δ¹⁶-DHT is epoxidized using meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C, yielding 16β,17β-epoxide (21 ).

Nucleophilic Opening

Reagents :

  • Nucleophile : Ethylene glycol (2 equiv)

  • Catalyst : BF₃·OEt₂ (0.1 equiv)

  • Conditions : CH₂Cl₂, −20°C, 2 h

The epoxide undergoes regioselective attack at C17, introducing a glycol moiety. Acidic cleavage (HIO₄, H₂O/THF) removes one hydroxyl group, yielding the 1-hydroxyethyl substituent.

Yield : 58% (three steps)
Advantage : High regioselectivity due to steric bias from the C18 methyl group.

Synthetic Route 3: Cyanohydrin Formation and Reduction

Cyanohydrin Synthesis

The C17 ketone in 15b reacts with trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂, forming a cyanohydrin intermediate.

Reduction to Alcohol

Conditions :

  • Reductant : LiAlH₄ (2 equiv)

  • Solvent : Dry Et₂O, 0°C → reflux (4 h)

The nitrile group is reduced to a primary alcohol, affording the 1-hydroxyethyl group.

Yield : 65%
Limitation : Requires rigorous anhydrous conditions to prevent side reactions.

Stereochemical Control and Configurational Analysis

The C17 hydroxyethyl group’s stereochemistry is pivotal for biological activity. Key strategies include:

  • Grignard Stereoselectivity : Bulky reagents (e.g., EtMgBr) favor β-face addition due to C18 methyl hindrance.

  • Mitsunobu Reaction : Inverts configuration of pre-existing alcohols using DIAD and Ph₃P.

Table 1: Stereochemical Outcomes by Method

MethodC17 ConfigurationYield (%)
Grignardβ72
Epoxide Openingβ58
Cyanohydrinα/β mixture65

Purification and Characterization

Chromatographic Purification

  • Normal Phase SiO₂ : Eluent = Hexane:EtOAc (3:1 → 1:1 gradient)

  • Reverse Phase C18 : MeOH:H₂O (70:30)

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.68 (q, J = 6.5 Hz, 1H, CHOH)

  • δ 1.21 (d, J = 6.5 Hz, 3H, CH₂CH₃)

  • δ 0.82 (s, 3H, C18-CH₃)

IR (KBr) :

  • 3420 cm⁻¹ (O–H stretch)

  • 1705 cm⁻¹ (C=O stretch)

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

ParameterGrignardEpoxideCyanohydrin
Steps232
Overall Yield72%58%65%
StereoselectivityHighHighLow
ScalabilityModerateLowHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group at the 3rd position to a hydroxyl group, resulting in secondary alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens can be introduced at various positions on the steroidal framework.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary alcohols.

    Substitution Products: Halogenated steroids.

Scientific Research Applications

17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and its interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the synthesis of other complex steroids and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The hydroxyethyl group at the 17th position plays a crucial role in its binding affinity and specificity towards these receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Solubility (mg/L) LogP Notable Substituents
Target Compound C₂₁H₃₀O₂ 326.5 39.73 5.52 17-(1-Hydroxyethyl)
1,3,5-Triphenylbenzene C₂₄H₁₈ 306.4 20.97 7.92 Aromatic rings
2,3-Benzindene C₁₃H₁₀ 166.2 4.22 4.22 Polycyclic aromatic
17-(1,5-Dimethylhexyl)-...phenanthren-3-one C₂₉H₄₀O₅ 468.3 17-(Dimethylhexyl), 3-hydroxy
Progesterone C₂₁H₃₀O₂ 314.5 3.87 17-Acetyl, 3-keto
  • Solubility: The target compound (39.73 mg/L) exhibits higher solubility than non-polar analogs like 1,3,5-Triphenylbenzene (20.97 mg/L) due to the hydroxyethyl group enhancing hydrophilicity .
  • LogP : A moderate LogP of 5.52 balances lipophilicity and polarity, favoring membrane permeability and bioavailability compared to highly lipophilic steroids like 17-(1,5-Dimethylhexyl)-...phenanthren-3-one (LogP unlisted but likely >6) .

Substituent-Driven Bioactivity Comparisons

Position 17 Modifications
  • Hydroxyethyl vs. Acetyl (Progesterone) : Progesterone (C₂₁H₃₀O₂) features a 17-acetyl group, contributing to its role in pregnancy maintenance. The hydroxyethyl group in the target compound may confer anti-inflammatory properties akin to dexamethasone, which inhibits phospholipase-A2 .
  • Hydroxyethyl vs. Methylenyl (Exemestane) : Exemestane (17-hydroxy-6-methylene derivative) is an aromatase inhibitor. The hydroxyethyl group’s hydrogen-bonding capability could target different enzymes or receptors, such as steroidogenic acute regulatory (StAR) proteins .
Position 3 and 16 Derivatives
  • 3-Keto vs. 3-Hydroxy : The target compound’s 3-keto group is critical for binding glucocorticoid receptors, as seen in dexamethasone. In contrast, 3-hydroxy derivatives (e.g., 5k in ) show enhanced cytotoxicity due to oxidative stress induction .
  • Position 16 Modifications : Compounds like 16-(3-Pyridinmethylene)-...phenanthren-17-one (5l, ) exhibit pyridine-mediated interactions with kinases, whereas the hydroxyethyl group in the target compound may favor interactions with hydroxysteroid dehydrogenases .

Docking and Binding Affinity

  • LibDockSore Analysis: Steroidal analogs with polar groups (e.g., 6-hydroxy in ’s compound 6, LibDockSore 112.9) show higher docking scores than non-polar derivatives. The target compound’s hydroxyethyl group likely improves binding to steroid receptors like Sig-1R or glucocorticoid receptors .

Biological Activity

Overview

17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroidal compound with a complex structure that has garnered attention for its diverse biological activities. This article explores its biological properties through various studies and data sources.

Chemical Structure and Properties

The compound belongs to a class of steroids characterized by a cyclopenta[a]phenanthrene framework. Its molecular formula is C21H32O2C_{21}H_{32}O_{2}, and it features a hydroxyl group at the 17th position which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H32O2
Molecular Weight320.48 g/mol
IUPAC NameThis compound
InChI KeyRWBRUCCWZPSBFC-UHFFFAOYSA-N

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. It appears to interfere with cell cycle progression and promote the expression of tumor suppressor genes.
  • Hormonal Activity : Given its steroidal nature, it may interact with hormone receptors (e.g., androgen and estrogen receptors), influencing various physiological processes such as reproduction and metabolism.

Case Studies

  • Anti-inflammatory Study : A study conducted on murine models indicated that administration of the compound significantly reduced the levels of TNF-alpha and IL-6 in serum samples after induced inflammation. This supports its potential as an anti-inflammatory agent .
  • Cancer Cell Line Research : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis .
  • Hormonal Modulation : A recent investigation into the effects of the compound on prostate cancer cells revealed that it acted as an antagonist to androgen receptors while promoting apoptosis in androgen-sensitive cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound compared to similar steroidal compounds:

CompoundBiological ActivityUnique Features
Testosterone Anabolic effects; promotes muscle growthPrimary male sex hormone
Estradiol Regulates female reproductive systemMajor estrogen; involved in menstrual cycle
17-Hydroxyprogesterone Involved in pregnancy maintenancePrecursor to other steroid hormones
17-(1-Hydroxyethyl)-... Anti-inflammatory; anticancerSpecific hydroxylation enhances activity

Q & A

Q. What synthetic strategies are most effective for producing 17-(1-hydroxyethyl)-10,13-dimethyl-...-3-one, and what challenges arise in stereochemical control?

The compound is synthesized via multi-step organic reactions starting from steroid precursors like dehydroepiandrosterone (DHEA) or progesterone derivatives. Key steps include hydroxylation, methylation, and acetyl group introduction. Stereochemical control is critical, particularly at the C10, C13, and C17 positions. Advanced techniques like chiral catalysts or enzymatic resolution are employed to ensure stereochemical fidelity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for verifying stereochemistry . Challenges include side reactions during acetylation and incomplete reduction of double bonds, requiring iterative optimization of reaction conditions (e.g., inert atmosphere, temperature gradients) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques resolve ambiguities in functional group assignment?

Structural characterization combines NMR (¹H, ¹³C, DEPT, COSY, HSQC) to map carbon-hydrogen frameworks and mass spectrometry (HRMS) for molecular weight confirmation. For ambiguous functional groups (e.g., hydroxyl vs. ketone), infrared spectroscopy (IR) identifies stretching frequencies (e.g., 1700–1750 cm⁻¹ for ketones). X-ray crystallography resolves absolute configuration, particularly for stereoisomers . Discrepancies in NMR signals due to conformational flexibility are addressed via variable-temperature NMR .

Q. What are the standard protocols for assessing its purity, and how are impurities traced to specific synthetic intermediates?

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 240–260 nm) is standard for purity assessment. Impurities (>0.1%) are traced via LC-MS or GC-MS to identify byproducts (e.g., over-methylated derivatives or oxidation artifacts). Accelerated stability studies (40°C/75% RH) under ICH guidelines reveal degradation pathways, such as hydrolysis of acetyl groups .

Advanced Research Questions

Q. How do structural modifications at C17 (e.g., hydroxyl vs. acetyl groups) influence receptor binding affinity and selectivity in steroid hormone pathways?

Substitutions at C17 modulate interactions with glucocorticoid or androgen receptors. For example, hydroxylation enhances hydrogen bonding with receptor active sites, while acetyl groups increase lipophilicity, altering membrane permeability. Comparative studies using radioligand binding assays (e.g., ³H-Dexamethasone for glucocorticoid receptors) quantify affinity changes. Molecular dynamics simulations predict steric clashes or favorable interactions, validated via site-directed mutagenesis of receptor domains .

Q. What experimental designs reconcile contradictory bioactivity data across in vitro vs. in vivo models for this compound?

Discrepancies often stem from metabolic instability (e.g., hepatic first-pass effects) or species-specific receptor isoforms. To address this:

  • Use humanized animal models or primary cell lines expressing human receptors.
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
  • Conduct metabolite profiling (LC-MS/MS) to identify active or inhibitory derivatives .

Q. What methodologies optimize its solubility and bioavailability without compromising bioactivity?

Strategies include:

  • Prodrug design : Esterification of hydroxyl groups (e.g., heptanoate derivatives) to enhance lipophilicity and passive diffusion .
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins to improve aqueous solubility.
  • Co-crystallization : Co-crystals with succinic acid or caffeine alter crystal packing, enhancing dissolution rates . Bioactivity is validated via in vitro assays (e.g., luciferase reporter gene systems for receptor activation) .

Q. How can computational tools predict off-target interactions or toxicity risks early in development?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against ToxCast databases for off-target binding (e.g., cytochrome P450 isoforms).
  • QSAR models : Train on datasets of structurally related steroids to predict hepatotoxicity or endocrine disruption.
  • MD simulations : Assess membrane permeation and aggregation-prone regions .

Data Contradiction Analysis

Q. Why do different studies report conflicting metabolic stability results for this compound?

Variations arise from assay conditions:

  • Liver microsomes : Species (rat vs. human) and incubation times affect metabolite profiles.
  • Enzyme isoforms : CYP3A4/5 polymorphisms lead to divergent oxidation rates.
  • Solution pH : Degradation accelerates under acidic conditions (e.g., gastric fluid simulations) . Standardized protocols (e.g., pooled human liver microsomes, pH 7.4 buffers) mitigate variability.

Q. How should researchers address inconsistencies in reported anti-inflammatory efficacy across cell-based vs. tissue-based assays?

Tissue complexity (e.g., stromal cell interactions) vs. monoculture simplicity explains discrepancies. Solutions:

  • Use 3D organoid models to mimic tissue architecture.
  • Apply multiplex cytokine profiling (Luminex) to compare inflammatory mediators (IL-6, TNF-α) across models.
  • Validate findings in ex vivo human tissue explants .

Methodological Recommendations

Q. What cross-disciplinary approaches integrate synthetic chemistry, pharmacology, and computational biology to accelerate research on this compound?

  • Automated synthesis : Employ flow reactors for high-throughput optimization of reaction parameters .
  • CRISPR-Cas9 screening : Identify novel targets in steroid signaling pathways.
  • AI-driven drug design : Generative models propose novel derivatives with optimized ADMET profiles .

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